2-(Cyclopentylamino)pyrimidine-5-carbaldehyde
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Overview
Description
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentylamino group at the 2-position and an aldehyde group at the 5-position. Pyrimidine derivatives are known for their significant roles in biological systems, including DNA and RNA structures, where they form the backbone of nucleobases such as cytosine, thymine, and uracil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with cyclopentylamine. This reaction is carried out in a mixture of toluene and water, with cesium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions are maintained at 25-35°C to facilitate the substitution of chlorine atoms with the cyclopentylamino group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using phase transfer catalysts and solvent-free processes, are often employed to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like hydrazine or primary amines under acidic or basic conditions.
Major Products:
Oxidation: 2-(Cyclopentylamino)pyrimidine-5-carboxylic acid.
Reduction: 2-(Cyclopentylamino)pyrimidine-5-methanol.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde involves its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with nucleic acids and proteins, potentially affecting their function. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that alter their activity .
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde.
2-(Methylthio)pyrimidine-5-carbaldehyde: Another pyrimidine derivative with different substituents that exhibit unique chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopentylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(cyclopentylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-7-8-5-11-10(12-6-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,11,12,13) |
InChI Key |
HPUARXIUUJMNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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